Methyl 4-chloro-2-methoxy-5-nitrobenzoate
CAS No.: 109069-75-2
VCID: VC0011282
Molecular Formula: C9H8ClNO5
Molecular Weight: 245.61 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl 4-chloro-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5 . It is a derivative of benzoic acid, characterized by chloro, methoxy, and nitro functional groups attached to the benzene ring. The compound has a molecular weight of 245.62 g/mol and a density of 1.402 g/cm3 . It has a boiling point of 376.9ºC at 760 mmHg and a flash point of 181.7ºC . The synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate typically involves a multi-step process. A common method includes the nitration of a precursor compound. Reactions are often conducted at low temperatures using concentrated nitric and sulfuric acids to control the nitration rate and minimize side reactions. In industrial settings, the production of this compound may involve similar synthetic routes but optimized for yield, purity, cost-effectiveness, and safety, potentially using continuous flow reactors to enhance efficiency and scalability. A similar compound is Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, which has the molecular formula C9H9ClN2O5. Another related compound is Ethyl 4-chloro-2-methoxy-5-nitrobenzoate, which, like methyl 4-chloro-2-methoxy-5-nitrobenzoate, is a derivative of benzoic acid with chloro, methoxy, and nitro groups. These compounds may be of interest in medicinal chemistry and organic synthesis due to their diverse chemical properties and potential biological activities. |
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CAS No. | 109069-75-2 |
Product Name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate |
Molecular Formula | C9H8ClNO5 |
Molecular Weight | 245.61 g/mol |
IUPAC Name | methyl 4-chloro-2-methoxy-5-nitrobenzoate |
Standard InChI | InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 |
Standard InChIKey | SPSVQVKAYOHSBJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
PubChem Compound | 18670222 |
Last Modified | Sep 13 2023 |
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